Pilaralisib

Catalog No.
S547960
CAS No.
934526-89-3
M.F
C25H25ClN6O4S
M. Wt
541.02
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pilaralisib

CAS Number

934526-89-3

Product Name

Pilaralisib

IUPAC Name

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide

Molecular Formula

C25H25ClN6O4S

Molecular Weight

541.02

InChI

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)

InChI Key

QINPEPAQOBZPOF-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

XL147; XL 147; XL-147; SAR245408; SAR-245408; SAR 245408; Pilaralisib.

Description

The exact mass of the compound Pilaralisib is 540.13465 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Applications in Different Cancers

  • Breast Cancer: Research suggests Pilaralisib might be effective in treating hormone receptor-positive, HER2-negative advanced or metastatic breast cancer, particularly in patients with mutations in the PIK3CA gene. Studies are ongoing to determine its efficacy as a single agent or in combination with other therapies [].
  • Endometrial Cancer: Similar to breast cancer, Pilaralisib shows promise in treating advanced or recurrent endometrial cancer, especially in patients with PIK3CA mutations. Clinical trials are investigating its potential as a monotherapy or in combination with other drugs [].
  • Other Cancers: Researchers are exploring the application of Pilaralisib in various other malignancies, including non-small cell lung cancer, colorectal cancer, and glioblastoma. Early-phase clinical trials are underway to assess its safety and effectiveness in these settings [, , ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

540.13465

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Pilaralisib

Dates

Modify: 2023-08-15
1: Shapiro GI, Rodon J, Bedell C, Kwak EL, Baselga J, Braña I, Pandya SS, Scheffold C, Laird AD, Nguyen LT, Xu Y, Egile C, Edelman G. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245408 (XL147), an oral pan-class I PI3K inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2014 Jan 1;20(1):233-45. doi: 10.1158/1078-0432.CCR-13-1777. Epub 2013 Oct 28. PubMed PMID: 24166903.
2: Rexer BN, Ghosh R, Narasanna A, Estrada MV, Chakrabarty A, Song Y, Engelman JA, Arteaga CL. Human breast cancer cells harboring a gatekeeper T798M mutation in HER2 overexpress EGFR ligands and are sensitive to dual inhibition of EGFR and HER2. Clin Cancer Res. 2013 Oct 1;19(19):5390-401. doi: 10.1158/1078-0432.CCR-13-1038. Epub 2013 Aug 15. PubMed PMID: 23948973; PubMed Central PMCID: PMC3809918.
3: Chakrabarty A, Bhola NE, Sutton C, Ghosh R, Kuba MG, Dave B, Chang JC, Arteaga CL. Trastuzumab-resistant cells rely on a HER2-PI3K-FoxO-survivin axis and are sensitive to PI3K inhibitors. Cancer Res. 2013 Feb 1;73(3):1190-200. doi: 10.1158/0008-5472.CAN-12-2440. Epub 2012 Nov 29. PubMed PMID: 23204226; PubMed Central PMCID: PMC3563941.
4: Reynolds CP, Kang MH, Carol H, Lock R, Gorlick R, Kolb EA, Kurmasheva RT, Keir ST, Maris JM, Billups CA, Houghton PJ, Smith MA. Initial testing (stage 1) of the phosphatidylinositol 3' kinase inhibitor, SAR245408 (XL147) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2013 May;60(5):791-8. doi: 10.1002/pbc.24301. Epub 2012 Sep 21. PubMed PMID: 23002019.
5: Chakrabarty A, Sánchez V, Kuba MG, Rinehart C, Arteaga CL. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors. Proc Natl Acad Sci U S A. 2012 Feb 21;109(8):2718-23. doi: 10.1073/pnas.1018001108. Epub 2011 Feb 28. PubMed PMID: 21368164; PubMed Central PMCID: PMC3286932.

Explore Compound Types